t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine

Beschreibung

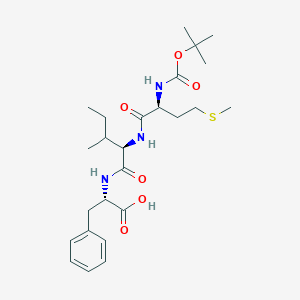

Eigenschaften

CAS-Nummer |

67247-12-5 |

|---|---|

Molekularformel |

C25H39N3O6S |

Molekulargewicht |

509.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C25H39N3O6S/c1-7-16(2)20(22(30)26-19(23(31)32)15-17-11-9-8-10-12-17)28-21(29)18(13-14-35-6)27-24(33)34-25(3,4)5/h8-12,16,18-20H,7,13-15H2,1-6H3,(H,26,30)(H,27,33)(H,28,29)(H,31,32)/t16?,18-,19-,20+/m0/s1 |

InChI-Schlüssel |

XOBRUPBUBNAFDI-BRLUZMBRSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |

Sequenz |

MXF |

Synonyme |

BOC-Met-Leu-Phe Boc1 peptide N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine t-boc-MLP t-butyloxycarbonyl-1-methionyl-1-leucyl-1-phenylatanine t-butyloxycarbonyl-methionyl-leucyl-phenylalanine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF)

Authored by: A Senior Application Scientist

Introduction: Unveiling the Role of Boc-MLF in Chemoattractant Signaling

This compound, commonly abbreviated as Boc-MLF, is a synthetic peptide that has become an invaluable tool for researchers investigating the intricacies of the innate immune response. Its mechanism of action is fundamentally rooted in its role as an antagonist of the Formyl Peptide Receptor (FPR) family, particularly Formyl Peptide Receptor 1 (FPR1).

FPRs are a class of G protein-coupled receptors (GPCRs) that serve as critical sentinels of the immune system.[1][2] They are expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, and recognize N-formylated peptides. These peptides are common molecular motifs found in proteins synthesized by bacteria and in proteins released from damaged mitochondria.[1][3] This recognition event is a key trigger for chemotaxis, directing immune cells to sites of infection or injury to initiate an inflammatory response.[1][3]

Boc-MLF is a structural analog of the potent bacterial-derived chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLF). The critical difference lies in the substitution of the N-terminal formyl group with a bulky tert-butyloxycarbonyl (t-Boc) group.[4] This modification transforms the molecule from a powerful agonist (fMLF) into a competitive antagonist (Boc-MLF), which blocks the receptor and prevents the initiation of downstream signaling cascades.[4] This guide provides a detailed examination of this antagonistic mechanism, the signaling pathways it inhibits, and the experimental methodologies used to characterize its effects.

Part 1: The Core Mechanism - Competitive Antagonism of Formyl Peptide Receptor 1

The primary mechanism of action of Boc-MLF is its function as a selective, competitive antagonist of Formyl Peptide Receptor 1 (FPR1). While the human FPR family includes three members (FPR1, FPR2/ALX, and FPR3), Boc-MLF exhibits a preferential inhibitory effect on FPR1.[1][5]

From Agonist to Antagonist: A Structural Perspective

The conversion of the potent fMLF agonist to the Boc-MLF antagonist is a classic example of structure-activity relationship. Early studies demonstrated that the N-formyl group on fMLF is crucial for receptor activation.[4] By replacing this small, activating group with the larger, sterically hindering tert-butyloxycarbonyl (t-Boc) group, the resulting peptide can still occupy the ligand-binding pocket of FPR1 but fails to induce the conformational change necessary for receptor activation and G-protein coupling.[4] It effectively acts as a "key that fits the lock but won't turn," preventing the natural agonist from binding and initiating a cellular response.

Receptor Specificity and Potency

Boc-MLF is most potent as an antagonist for FPR1. However, its specificity is concentration-dependent. At lower concentrations, it preferentially inhibits signaling through FPR1.[5] At higher concentrations (typically above 10 µM), it can also exert inhibitory effects on FPR2/ALX (also known as FPRL1).[5][6] This lack of absolute specificity at higher doses is a critical consideration in experimental design, and researchers often use other antagonists, such as Cyclosporin H, for more specific FPR1 inhibition.[1][5]

The potency of Boc-MLF is typically quantified by its ability to inhibit a specific cellular function induced by an FPR1 agonist like fMLF. For example, it has been shown to reduce superoxide production induced by fMLF with an IC50 (half-maximal inhibitory concentration) of 0.63 µM (or 630 nM).[6][7]

Part 2: Molecular Consequences of FPR1 Inhibition

By blocking FPR1, Boc-MLF prevents the activation of a complex network of intracellular signaling pathways that are essential for orchestrating the inflammatory response of phagocytes.

Inhibition of G-Protein Signaling Cascade

FPR1 is a canonical GPCR that couples primarily to the inhibitory G-protein, Gαi.[8] The binding of an agonist like fMLF normally triggers the dissociation of the G-protein into its Gαi and Gβγ subunits, which then act as second messengers. Boc-MLF prevents this initial activation step.

The key signaling pathways that are consequently blocked by Boc-MLF include:

-

Phospholipase C (PLC) Activation : The Gβγ subunit typically activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering a rapid release of stored intracellular calcium (Ca2+).[2][9] This transient increase in cytosolic Ca2+ is a critical signal for many cellular functions.

-

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways : DAG and elevated Ca2+ levels activate various isoforms of PKC.[2][10] Downstream signaling also involves the activation of MAPK cascades, such as the extracellular signal-regulated kinases (ERK1/2), which alter transcriptional activity in the nucleus.[1][2]

-

Phosphoinositide 3-Kinase (PI3K) Pathway : FPR1 activation also stimulates the PI3K pathway, which is crucial for regulating chemotaxis and cell survival.[1][10]

The following diagram illustrates the FPR1 signaling cascade and the point of inhibition by Boc-MLF.

Caption: FPR1 signaling cascade and the inhibitory action of Boc-MLF.

Inhibition of Key Cellular Functions

The blockade of these signaling pathways translates directly into the inhibition of critical neutrophil and phagocyte functions:

-

Chemotaxis: Boc-MLF effectively inhibits the directed migration of neutrophils towards an fMLF gradient. This is a primary consequence of blocking the PI3K and MAPK pathways that control cytoskeletal rearrangement.

-

Superoxide Production: The "respiratory burst," a key bactericidal mechanism, involves the rapid production of reactive oxygen species (ROS) by the NADPH oxidase complex. Boc-MLF significantly reduces fMLF-induced superoxide production.[7]

-

Degranulation: Boc-MLF almost completely blocks the fMLF-stimulated exocytosis of primary granules, preventing the release of potent antimicrobial enzymes and proteins into the extracellular space.

-

Inflammatory Gene Expression: By inhibiting nuclear signaling pathways, Boc-MLF can prevent the fMLF-induced expression of pro-inflammatory cytokines like IL-1 and IL-6.[11]

Part 3: Experimental Validation and Protocols

The characterization of Boc-MLF's mechanism of action relies on a suite of well-established in vitro cellular assays.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Boc-MLF against various fMLF-induced cellular responses.

| Parameter Measured | Cell Type | Agonist | IC50 / EC50 of Boc-MLF | Reference |

| Superoxide Production | Neutrophils | fMLF | 0.63 µM (630 nM) | [6][7] |

| Calcium Mobilization | Neutrophils | Serum Amyloid A (FPRL1 agonist) | ~25 µM (Blocks response) | [6] |

| Chemotaxis | Neutrophils | fMLF | 5 - 16 µM | [12] |

Note: The higher concentration required to block the FPRL1-mediated calcium response highlights Boc-MLF's preference for FPR1.

Detailed Experimental Protocols

1. Calcium Mobilization Assay

This assay measures the ability of Boc-MLF to inhibit the agonist-induced release of intracellular calcium. It is a robust, high-throughput method for characterizing receptor antagonism.[9][13]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent Ca2+ release from the ER, the dye binds to Ca2+ and its fluorescence intensity increases dramatically.[13] An antagonist will prevent this fluorescence increase.

Step-by-Step Methodology:

-

Cell Preparation: Culture human embryonic kidney 293 (HEK293) cells stably expressing FPR1, or use primary neutrophils. Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator Fluo-4 AM and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

-

Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate for 30-60 minutes at 37°C in the dark.

-

Antagonist Pre-incubation: Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Add varying concentrations of Boc-MLF to the wells and incubate for 15-30 minutes. Include "vehicle only" control wells.

-

Fluorescence Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar fluorometer equipped with an automated injection system.[9]

-

Agonist Injection: Program the instrument to record a baseline fluorescence reading for several seconds, then automatically inject a fixed concentration of the agonist (e.g., fMLF, at its EC80) into all wells.

-

Data Acquisition: Continue recording the fluorescence signal for 1-2 minutes post-injection.

-

Analysis: The change in fluorescence (peak minus baseline) is proportional to the intracellular Ca2+ concentration. Plot the response against the concentration of Boc-MLF to determine the IC50 value.

Caption: Experimental workflow for the calcium mobilization assay.

2. Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay directly measures the inhibition of directed cell migration.

Principle: A porous membrane separates two compartments. The lower compartment contains the chemoattractant (fMLF). Neutrophils, pre-incubated with the antagonist (Boc-MLF), are placed in the upper compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Step-by-Step Methodology:

-

Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Treatment: Resuspend the isolated neutrophils in assay medium and incubate them with various concentrations of Boc-MLF (or vehicle control) for 15-30 minutes at 37°C.

-

Chamber Assembly: Assemble the Boyden chamber apparatus. Add assay medium containing the chemoattractant fMLF to the lower wells.

-

Membrane Placement: Place a polycarbonate membrane (typically 3-5 µm pore size) over the lower wells.

-

Cell Seeding: Add the Boc-MLF-treated neutrophils to the upper chambers.

-

Incubation: Incubate the entire chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification: Disassemble the chamber. Scrape off non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

-

Analysis: Count the number of migrated cells in several high-power fields for each membrane using a light microscope. Plot the number of migrated cells against the Boc-MLF concentration to determine its inhibitory effect.

Conclusion and Future Perspectives

This compound (Boc-MLF) operates through a well-defined mechanism of competitive antagonism, primarily at the Formyl Peptide Receptor 1. By binding to FPR1 without initiating activation, it effectively blocks the downstream signaling cascades—including PLC activation, calcium mobilization, and MAPK signaling—that are essential for chemotaxis, superoxide production, and degranulation in phagocytic cells.[1][2]

While its utility is somewhat limited by its moderate potency and reduced specificity at higher concentrations, Boc-MLF remains a foundational research tool.[5] It has been instrumental in elucidating the role of FPR1 in a host of physiological and pathological processes, from bacterial host defense to sterile inflammation and even the tissue remodeling seen in conditions like premature rupture of fetal membranes.[1][14] The study of Boc-MLF and related compounds continues to inform the development of more potent and specific FPR modulators, which hold therapeutic potential for a wide range of inflammatory diseases.

References

-

Gavins, F. N., & Hickey, M. J. (2012). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 181(2), 400-418. [Link]

-

Cattaneo, F., Parisi, M., & Ammendola, R. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7964-7989. [Link]

-

Cattaneo, F., Parisi, M., & Ammendola, R. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Formyl peptide receptor. Retrieved from [Link]

-

Cattaneo, F., Parisi, M., & Ammendola, R. (2013). Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists. PubMed. [Link]

-

Stenfeldt, A. L., Karlsson, J., Wennerås, C., & Bylund, J. (2007). Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor. Inflammation, 30(6), 224-229. [Link]

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Pharmacological Reviews, 61(2), 119-161. [Link]

-

Stenfeldt, A. L., Karlsson, J., Wennerås, C., & Bylund, J. (2008). Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor. ResearchGate. [Link]

-

Shao, Y., Liu, Y., Zhang, Y., & Qi, H. (2024). FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition. Current Medical Science, 44(1), 123-131. [Link]

-

Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (63), e3748. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Formylmethionyl-leucyl-phenylalanine. Retrieved from [Link]

-

Devalck, C., De Neve, W., & De Smedt, M. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine, 8(6), 468-475. [Link]

Sources

- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Boc-MLF Peptide: Structure, Function, and Application

This guide provides a comprehensive technical overview of the N-t-Butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF) peptide for researchers, scientists, and drug development professionals. It delves into the peptide's core structure, its mechanism of action as a formyl peptide receptor antagonist, and provides detailed protocols for its application in scientific research.

Introduction: The Significance of Boc-MLF in Innate Immunity and Beyond

The formyl peptide receptor 1 (FPR1) is a critical G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages. It plays a pivotal role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria. The activation of FPR1 triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential for host defense.

However, dysregulated FPR1 activity is implicated in a range of inflammatory diseases. This has driven the need for specific pharmacological tools to probe and modulate FPR1 function. Boc-MLF has emerged as a widely used and valuable tool in this context. It is a synthetic tripeptide (Met-Leu-Phe) with its N-terminus protected by a t-butoxycarbonyl (Boc) group. This modification transforms the peptide from an agonist into a competitive antagonist of FPR1, effectively blocking the binding of its natural ligands and subsequent cellular activation. Understanding the nuances of Boc-MLF's structure, function, and application is therefore crucial for researchers investigating the role of FPR1 in health and disease.

Unveiling the Molecular Blueprint: Structure and Chemical Properties of Boc-MLF

The structure of Boc-MLF is fundamental to its function as an FPR1 antagonist. The peptide consists of three amino acids in sequence: Methionine, Leucine, and Phenylalanine. The key modification is the presence of a bulky t-butoxycarbonyl (Boc) group attached to the N-terminal methionine.

Chemical Structure:

-

IUPAC Name: (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid[1]

The Boc protecting group is crucial for its antagonist activity. While the core MLF peptide sequence can interact with the FPR1 binding pocket, the bulky, hydrophobic Boc group is thought to prevent the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling. This allows Boc-MLF to occupy the receptor binding site without initiating a cellular response, thereby acting as a competitive antagonist.

Physicochemical Properties:

| Property | Value | Source |

| Purity | ≥95% (typically by HPLC) | [2][3][4] |

| Solubility | Soluble to 2 mg/mL in DMSO | [2][3][4] |

| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[5][6] | |

| Appearance | White to off-white solid |

Mechanism of Action: Blocking the Gateway to Inflammation

Boc-MLF functions as a selective antagonist of the formyl peptide receptor 1 (FPR1).[2][3][4][5][7] Its mechanism of action is centered on its ability to competitively inhibit the binding of FPR1 agonists, most notably the bacterial-derived peptide N-formylmethionyl-leucyl-phenylalanine (fMLF).

Upon agonist binding, FPR1, a Gi-coupled GPCR, initiates a signaling cascade that leads to various cellular responses.[8][9] Boc-MLF effectively blocks these downstream events by preventing the initial agonist-receptor interaction.

Key Inhibitory Actions of Boc-MLF:

-

Inhibition of Superoxide Production: Boc-MLF reduces fMLF-induced superoxide production in neutrophils with an IC₅₀ of approximately 0.63 µM.[4][5][7] Superoxide is a key component of the oxidative burst used by phagocytes to kill pathogens.

-

Blockade of Degranulation: It almost completely blocks fMLF-stimulated primary granule exocytosis in neutrophils.[2][3][4][7][10] This prevents the release of potent antimicrobial and inflammatory mediators.

-

Inhibition of Calcium Mobilization: By blocking FPR1, Boc-MLF prevents the agonist-induced release of intracellular calcium, a critical second messenger in neutrophil activation.[11]

The following diagram illustrates the FPR1 signaling pathway and the point of inhibition by Boc-MLF.

Caption: FPR1 signaling pathway and Boc-MLF's point of inhibition.

Selectivity and Specificity: A Critical Consideration

While Boc-MLF preferentially inhibits FPR1, it is important for researchers to be aware of its potential off-target effects, particularly at higher concentrations. Studies have shown that at concentrations above 10 µM, Boc-MLF can also partially inhibit the formyl peptide receptor-like 1 (FPRL1), also known as FPR2.[12][13] Therefore, to ensure specific inhibition of FPR1, it is recommended to use Boc-MLF at concentrations below 10 µM.[12]

For experiments requiring highly specific FPR1 antagonism, Cyclosporin H is a more potent and selective inhibitor.[12][13] Conversely, for specific inhibition of FPR2, the antagonist WRW4 is recommended.[12][13]

Comparative Potency of FPR Antagonists:

| Antagonist | Target Receptor(s) | IC₅₀ / Kᵢ | Reference |

| Boc-MLF | FPR1 > FPR2 | IC₅₀ = 0.63 µM (for fMLF-induced superoxide production in neutrophils) | [4][5][7] |

| Cyclosporin H | FPR1 (highly selective) | Kᵢ = 0.10 µM (for fMLF binding) | [2] |

| WRW4 | FPR2 (selective) | IC₅₀ = 0.23 µM (for WKYMVm binding to FPR2) | [2][14][15] |

Experimental Protocols and Applications

Boc-MLF is a versatile tool for investigating the role of FPR1 in a variety of cellular and in vivo models. Below are detailed protocols for common assays where Boc-MLF is used as an inhibitor.

Neutrophil Superoxide Production Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions by neutrophils, a key function triggered by FPR1 activation. The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

-

Isolated human or murine neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

Cytochrome c from equine heart

-

fMLF (N-Formylmethionyl-leucyl-phenylalanine)

-

Boc-MLF

-

Superoxide dismutase (SOD)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 550 nm

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh blood using a standard method such as dextran sedimentation followed by Ficoll-Paque gradient separation. Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺.

-

Cell Preparation: Centrifuge the neutrophils and resuspend them in HBSS with Ca²⁺/Mg²⁺ to a final concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Control Wells: 50 µL of HBSS

-

Boc-MLF Wells: 50 µL of Boc-MLF solution in HBSS (prepare a 2X stock, e.g., 2 µM for a 1 µM final concentration).

-

-

Pre-incubation: Add 50 µL of the neutrophil suspension (5 x 10⁴ cells) to each well. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the cells.

-

Reaction Initiation: Prepare a reaction mix containing cytochrome c (final concentration 100 µM) and fMLF (final concentration 100 nM) in HBSS. To start the reaction, add 100 µL of this reaction mix to each well. For negative controls, add reaction mix without fMLF. For a control for the specificity of superoxide detection, include wells with SOD (100 U/mL).

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 550 nm every minute for 30-60 minutes.

-

Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). Compare the rates of superoxide production in the presence and absence of Boc-MLF to determine the inhibitory effect.

Neutrophil Degranulation Assay (β-glucuronidase Release)

This assay quantifies the release of primary granule contents by measuring the activity of the enzyme β-glucuronidase.

Materials:

-

Isolated neutrophils

-

HBSS with Ca²⁺/Mg²⁺

-

fMLF

-

Boc-MLF

-

p-nitrophenyl-β-D-glucuronide (PNPG)

-

Triton X-100

-

Glycine buffer (0.2 M, pH 10.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Cell Preparation: Isolate and prepare neutrophils as described in the superoxide production assay, resuspending them in HBSS with Ca²⁺/Mg²⁺ at 2 x 10⁶ cells/mL.

-

Inhibition and Stimulation: In microcentrifuge tubes, pre-incubate 100 µL of the neutrophil suspension with Boc-MLF (at the desired final concentration) or HBSS for 10 minutes at 37°C. Then, add fMLF (final concentration 100 nM) and incubate for a further 15 minutes at 37°C.

-

Separation of Supernatant: Pellet the cells by centrifugation at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the released granule enzymes.

-

Enzyme Assay:

-

In a new 96-well plate, add 50 µL of the collected supernatant to each well.

-

To determine the total enzyme content, lyse a separate aliquot of unstimulated neutrophils with 0.1% Triton X-100.

-

Add 50 µL of PNPG solution (10 mM in 0.1 M acetate buffer, pH 4.0) to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Stop the reaction by adding 100 µL of 0.2 M glycine buffer, pH 10.4.

-

-

Measurement: Read the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the β-glucuronidase activity.

-

Data Analysis: Express the results as a percentage of the total enzyme content released. Compare the release in the presence and absence of Boc-MLF.

Applications in Disease Research

Boc-MLF has been instrumental in elucidating the role of FPR1 in various pathological conditions:

-

Inflammatory Diseases: By inhibiting neutrophil activation, Boc-MLF is used in models of acute lung injury, arthritis, and sepsis to investigate the contribution of FPR1-mediated inflammation.

-

Cancer: FPR1 is expressed on various cancer cells and has been implicated in tumor progression and metastasis. Boc-MLF is used to block FPR1 signaling in cancer cells to study its impact on proliferation, invasion, and angiogenesis.[16][17][18][19]

-

Neuroinflammation: FPR1 is expressed on microglia, the resident immune cells of the central nervous system. Boc-MLF is applied in models of neurodegenerative diseases to explore the role of FPR1 in neuroinflammatory processes.

A recent study demonstrated that Boc-MLF can inhibit amniotic epithelial-mesenchymal transition (EMT) in a rat model of premature rupture of membranes (PROM), suggesting a potential therapeutic avenue for this pregnancy complication.[14][20][21]

Synthesis and Purification Overview

Boc-MLF is a synthetic peptide, typically produced via solid-phase peptide synthesis (SPPS). The synthesis involves the sequential coupling of Boc-protected amino acids to a solid support resin.

Caption: Simplified workflow for the synthesis of Boc-MLF.

Following synthesis, the crude peptide is cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve the high purity required for biological assays.

Troubleshooting and Best Practices

-

Solubility: Boc-MLF is poorly soluble in aqueous solutions. Always prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

-

Concentration: To ensure FPR1 specificity, use the lowest effective concentration of Boc-MLF, ideally below 10 µM.[12] Always include a dose-response curve in your initial experiments to determine the optimal inhibitory concentration for your specific assay.

-

Controls: Always include appropriate positive (agonist alone) and negative (vehicle control) controls in your experiments. To confirm that the observed effects are mediated by FPR1, consider using a more specific antagonist like Cyclosporin H as a comparator.

Conclusion

Boc-MLF is an indispensable tool for researchers investigating the multifaceted roles of the formyl peptide receptor 1. Its ability to competitively antagonize FPR1 has provided invaluable insights into the mechanisms of innate immunity, inflammation, and the pathophysiology of numerous diseases. By understanding its structure, mechanism of action, and the nuances of its application, researchers can effectively leverage Boc-MLF to advance our knowledge of FPR1-mediated biological processes and explore new therapeutic strategies for a host of inflammatory and proliferative disorders.

References

- Bae, Y. S., Lee, H. Y., & Jo, E. K. (2009). WRW4 as a selective antagonist for formylpeptide receptor-like 1. Journal of immunological methods, 350(1-2), 86–95.

- Bae, Y. S., Song, J. Y., Kim, Y. S., Lee, T. G., Park, J. K., & Seo, J. K. (2004). WRW4, a novel hexapeptide, is a specific antagonist for formylpeptide receptor-like 1. Journal of immunology (Baltimore, Md. : 1950), 173(1), 609–614.

- Cussell, G., Cunniffe, N., & O'Boyle, N. M. (2019). The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA. PloS one, 14(7), e0217815.

- Chen, K., Bao, Z., Gong, W., Mangala, L. S., Li, X., Liu, Y., ... & Wang, J. M. (2017). Application of small molecule FPR1 antagonists in the treatment of cancers. Oncoimmunology, 6(1), e1261711.

-

Walsh Medical Media. (2013). Isolation of Neutrophils/Assay of O2- (Superoxide Anion Radical) Generation by Cytochrome-C Reduction. Retrieved from [Link]

- Gao, Y., Liu, S., Huang, Y., Liu, Y., & Shao, Y. (2024). FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition. Current medical science, 44(1), 187–194.

- Baracco, E. E., Pietrocola, F., Buqué, A., Bloy, N., Senovilla, L., Zitvogel, L., ... & Kroemer, G. (2016). Inhibition of formyl peptide receptor 1 reduces the efficacy of anticancer chemotherapy against carcinogen-induced breast cancer. Oncoimmunology, 5(5), e1129618.

- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma. Pharmacological reviews, 61(3), 231–264.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14655143, Boc-Met-Leu-Phe-OH. Retrieved from [Link]

- Stenfeldt, A. L., Wennerås, C., & Bylund, J. (2007). Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor.

- Vacchelli, E., Ma, Y., Baracco, E. E., Buqué, A., Bloy, N., Pietrocola, F., ... & Kroemer, G. (2016). Inhibition of formyl peptide receptor 1 reduces the efficacy of anticancer chemotherapy against carcinogen-induced breast cancer. Oncoimmunology, 5(5), e1129618.

- Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & growth factor reviews, 17(6), 501–519.

- Nanamori, M., Cheng, N., Li, N., & Ye, R. D. (2004). The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding. The Journal of pharmacology and experimental therapeutics, 308(2), 629–636.

- Chen, K., Wang, J. M., & Oppenheim, J. J. (2017). Application of small molecule FPR1 antagonists in the treatment of cancers.

- De, P. M., & Richardson, R. M. (2015). High-throughput screening for small-molecule activators of neutrophils: identification of novel N-formyl peptide receptor agonists. Journal of biomolecular screening, 20(8), 1017–1026.

- Stenfeldt, A. L., Wennerås, C., & Bylund, J. (2007). Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor.

- Stenfeldt, A. L., Wennerås, C., & Bylund, J. (2007). Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor.

- D'Amico, R., Fusco, R., Cordaro, M., Siracusa, R., Peritore, A. F., Gugliandolo, E., ... & Cuzzocrea, S. (2021). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International journal of molecular sciences, 22(4), 1845.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR2. Retrieved from [Link]

- He, H. Q., Liao, D., Wang, Z. G., Wang, Z. L., Zhou, H. C., Wang, M. W., & Ye, R. D. (2013). Functional characterization of three G-protein-coupled receptors for fatty acids. Journal of Biological Chemistry, 288(21), 14814–14824.

- Pan, D., Li, N., & Ye, R. D. (2019). Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. Biomolecules, 9(10), 551.

-

protocols.io. (2021). Detecting degranulation via hexosaminidase assay. Retrieved from [Link]

- Gao, Y., Liu, S., Huang, Y., Liu, Y., & Shao, Y. (2024). FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition. Current medical science, 44(1), 187–194.

-

Applied Biological Materials Inc. (n.d.). De-granulation (β-hexosaminidase) Assay Protocol. Retrieved from [Link]

- Zekonis, G., Balciunas, A., & Zekonis, J. (2007). Activity of neutrophil β-glucuronidase in diabetic and nondiabetic patients with chronic generalized periodontitis and healthy subjects. Medicina (Kaunas, Lithuania), 43(11), 869–875.

- Bae, Y. S., Lee, H. Y., & Jo, E. K. (2009). The Effect of Antagonists Specific to FPR (Boc-FLFLF) and to FPRL1 (WRW4) on fMLP-induced Hair Regrowth in C57BL/6 Mice.

- Yuan, X., He, H., & Ye, R. D. (2012).

- Gao, Y., Liu, S., Huang, Y., Liu, Y., & Shao, Y. (2024). FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition. Current medical science, 44(1), 187–194.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. WRW4 | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-MLF | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]

- 5. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]

- 12. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Application of small molecule FPR1 antagonists in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of small molecule FPR1 antagonists in the treatment of cancers [ouci.dntb.gov.ua]

- 18. Inhibition of formyl peptide receptor 1 reduces the efficacy of anticancer chemotherapy against carcinogen-induced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition [journal.hep.com.cn]

A Researcher's Guide to t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF): Mechanism, Applications, and Protocols

Abstract: This technical guide provides an in-depth examination of t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine, commonly known as Boc-MLF or Boc-1. As a synthetic peptide derivative of the potent bacterial chemoattractant fMLF, Boc-MLF serves as a critical tool in immunological and pharmacological research. Its primary function as a competitive antagonist of Formyl Peptide Receptor 1 (FPR1) allows for the precise dissection of inflammatory pathways mediated by this receptor. This document details the core mechanism of action of Boc-MLF, explores its receptor specificity, and outlines its principal applications in studying neutrophil activation, inflammatory disease models, and drug discovery. Furthermore, we provide detailed, field-proven protocols for key functional assays—including calcium mobilization, chemotaxis, and superoxide production—to empower researchers in their experimental design and execution.

Introduction: The Central Role of Formyl Peptide Receptors in Innate Immunity

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among the most important of these are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) that are pivotal in orchestrating the initial inflammatory response.[1][2]

The fMLF/FPR1 Axis: A Primary Driver of Phagocyte Recruitment

The prototypical ligand for this family is N-formylmethionyl-leucyl-phenylalanine (fMLF), a tripeptide commonly released by bacteria and from damaged mitochondria.[3][4] Its detection by Formyl Peptide Receptor 1 (FPR1) on the surface of phagocytic leukocytes, particularly neutrophils, triggers a potent pro-inflammatory cascade.[5][6] This activation results in directed cell migration (chemotaxis), the release of cytotoxic reactive oxygen species (ROS) in an "oxidative burst," and degranulation of antimicrobial enzymes—all essential functions for clearing infections and cellular debris.[1][3]

Boc-MLF: Engineering a Switch from Agonist to Antagonist

Understanding the precise contribution of the FPR1 pathway to inflammation requires tools that can selectively block its function. Boc-MLF was developed for this exact purpose. It is a synthetic analog of fMLF where the N-terminal formyl group is replaced by a bulky tert-butyloxycarbonyl (t-Boc) group.[1][7] This critical chemical modification transforms the molecule from a potent activator into a competitive antagonist.[3] Instead of triggering the receptor's signaling cascade, Boc-MLF occupies the binding site, thereby preventing activation by fMLF and other endogenous or exogenous agonists.

Core Mechanism of Action: Competitive Antagonism of FPR1

Boc-MLF exerts its effects by directly competing with agonists for the binding pocket of FPR1. This blockade prevents the conformational change in the receptor necessary for G-protein coupling and subsequent downstream signaling.

Interruption of G-Protein Coupling and Downstream Signaling

FPR1 is primarily coupled to a pertussis toxin-sensitive Gαi protein.[8][9] Agonist binding normally causes the dissociation of the G-protein subunits, initiating multiple intracellular signaling branches. Boc-MLF's antagonism prevents this initial step, effectively silencing the receptor. The major consequences of this inhibition include:

-

Blocked Calcium Mobilization: It prevents the activation of Phospholipase C (PLC), which halts the production of inositol trisphosphate (IP₃) and the subsequent release of calcium from the endoplasmic reticulum.[2][10]

-

Inhibition of Oxidative Burst: It blocks the signaling cascade leading to the assembly and activation of the NADPH oxidase enzyme complex, which is responsible for producing superoxide anions.[11]

-

Suppression of Degranulation: It effectively prevents the exocytosis of primary (azurophilic) granules containing microbicidal proteins.[11]

Receptor Specificity and Experimental Considerations

A critical aspect for experimental design is the concentration-dependent specificity of Boc-MLF. At concentrations below 10 µM, it acts as a preferential antagonist for FPR1.[12][13] However, at higher concentrations, it can exhibit partial inhibitory effects on FPR2/ALX (also known as FPRL1).[10][12][14] This makes concentration selection paramount for attributing an observed effect specifically to FPR1 blockade. For studies requiring unambiguous FPR1 inhibition, using the lowest effective concentration of Boc-MLF or comparing its effects with more specific antagonists like Cyclosporin H is recommended.[10][12]

Applications in Preclinical Research

Boc-MLF is a versatile tool used across various research domains to investigate the role of FPR1-mediated inflammation.

Elucidating Fundamental Neutrophil Physiology

The primary use of Boc-MLF is as a pharmacological probe to dissect the complex functions of neutrophils. By selectively blocking the FPR1 pathway, researchers can:

-

Determine the relative contribution of FPR1 versus other chemoattractant receptors (e.g., CXCR1/2, C5aR) in driving cell migration and activation.[8]

-

Isolate and study signaling events downstream of other receptors without confounding activation from the potent FPR1 axis.

-

Investigate the mechanisms of neutrophil "priming," where exposure to one inflammatory mediator enhances the response to a second stimulus.

Investigating Inflammatory Disease Models

Boc-MLF has been instrumental in implicating FPR1 in various pathologies. A notable example is its use in models of premature rupture of membranes (PROM). Studies have shown that FPR1 activation contributes to inflammatory pathways and epithelial-mesenchymal transition (EMT) in amniotic tissues, leading to collagen degradation and membrane weakening.[15][16] The application of Boc-MLF in these models demonstrated that inhibiting FPR1 could suppress these detrimental effects, highlighting the receptor as a potential therapeutic target.[15][16]

A Reference Compound for Drug Discovery

In the field of drug development, Boc-MLF serves as a crucial benchmark compound. It is often used in high-throughput screening campaigns to validate assays designed to find novel, more potent, or more specific FPR1 antagonists.[2] Any newly discovered "hit" compound's potency and mechanism are frequently compared against the well-characterized profile of Boc-MLF.

Data Presentation: Summary of Boc-MLF Inhibitory Activity

| Cellular Response | Target Receptor | Agonist | Effective Concentration | Key Finding | Reference(s) |

| Superoxide Production | FPR1 | fMLF | EC₅₀: 0.63 µM | Potent inhibition of the oxidative burst. | [11][17] |

| Primary Granule Exocytosis | FPR1 | fMLF | ~1-10 µM | Almost complete blockade of degranulation. | [11] |

| Calcium Mobilization | FPR1 | fMLF | ~1-10 µM | Strong inhibition of intracellular calcium flux. | [10][18] |

| Calcium Mobilization | FPR2/ALX | Serum Amyloid A | >10 µM (e.g., 25 µM) | Partial inhibition at higher concentrations. | [12][14] |

| Chemotaxis | FPR1 | fMLF | ~1 µM | Limited or partial inhibition observed in some studies. | [10] |

Key Experimental Protocols and Methodologies

The following protocols provide a validated framework for using Boc-MLF to study key neutrophil functions. The causality behind these steps is to ensure cell viability, specific receptor antagonism, and accurate, reproducible measurements.

Protocol: Measuring Intracellular Calcium Mobilization

This assay measures the ability of Boc-MLF to block agonist-induced release of intracellular calcium stores, a hallmark of GPCR activation. It relies on a calcium-sensitive fluorescent dye that increases its emission upon binding to free cytosolic Ca²⁺.[19][20]

References

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of neutrophils by N-formyl chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Boc-MLF | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]

- 12. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor PMID: 17687636 | MCE [medchemexpress.cn]

- 14. medchemexpress.com [medchemexpress.com]

- 15. FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition [journal.hep.com.cn]

- 16. FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

Boc-MLF as a Formyl Peptide Receptor Antagonist: An In-depth Technical Guide

Introduction: The Formyl Peptide Receptor Family - Gatekeepers of Innate Immunity and Inflammation

The formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), stands at the forefront of the innate immune system.[1][2] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPR2), and FPR3.[3][4] These receptors act as pattern recognition receptors (PRRs), detecting molecular signatures associated with pathogens and cellular damage, thereby orchestrating a swift inflammatory response.[4]

FPRs were initially characterized by their ability to recognize N-formyl peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLF), which are common components of bacterial and mitochondrial proteins.[2][5] This recognition is a critical danger signal, alerting the immune system to bacterial invasion or tissue injury.[6] Upon activation, FPRs trigger a cascade of intracellular signaling events in immune cells, particularly neutrophils, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) – all essential for host defense.[7][8][9]

Given their central role in initiating and modulating inflammation, the FPR family has emerged as a significant therapeutic target for a wide range of inflammatory diseases, autoimmune disorders, and even cancer.[4][10] The ability to selectively block or modulate FPR activity holds immense promise for controlling pathological inflammation. This has led to the development of various synthetic ligands, including antagonists designed to competitively inhibit the binding of pro-inflammatory agonists. Among these, Boc-MLF has been a cornerstone tool for researchers dissecting the intricate roles of FPRs.

Boc-MLF: From Agonist Mimic to Potent Antagonist

N-tert-Butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), often referred to as Boc-1, is a synthetic peptide derivative that has been instrumental in the study of FPRs.[5][11] Its discovery was a pivotal moment in understanding the structure-activity relationship of FPR ligands.

Chemical Properties and Structure

Boc-MLF is a modification of the potent FPR1 agonist, fMLF. The key difference lies in the N-terminal protecting group: the formyl group in fMLF is replaced by a tert-butyloxycarbonyl (Boc) group in Boc-MLF.[6] This seemingly subtle change dramatically alters the peptide's pharmacological properties, converting it from a powerful agonist to a competitive antagonist, primarily of FPR1.[5][6]

| Property | Value |

| Full Name | N-tert-Butoxycarbonyl-methionyl-leucyl-phenylalanine |

| Abbreviation | Boc-MLF, Boc-1 |

| CAS Number | 67247-12-5 |

| Molecular Formula | C₂₅H₃₉N₃O₆S |

| Molecular Weight | 509.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Competitive Antagonism of FPR1

Boc-MLF exerts its effects by competitively binding to FPR1, thereby preventing the binding and subsequent activation by agonist ligands like fMLF.[6] This competitive inhibition blocks the initiation of the downstream signaling cascade that leads to inflammatory responses.

FPR1 Signaling Pathway

The binding of an agonist to FPR1 initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gi family. This activation results in the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream signaling pathways:

-

Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a key signaling event in neutrophil activation.

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca²⁺ levels synergistically activate PKC, which in turn phosphorylates a variety of downstream targets, contributing to cellular responses like degranulation and ROS production.

-

MAPK and PI3K/Akt Pathways: FPR1 activation also engages the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are crucial for cell migration, survival, and gene expression.[9]

By blocking the initial agonist binding, Boc-MLF effectively prevents the initiation of this entire signaling cascade.

Comparative Analysis of FPR Antagonists

While Boc-MLF is a widely used tool, it is important for researchers to understand its properties in the context of other commonly used FPR antagonists, such as Boc-FLFLF (Boc-2) and Cyclosporin H.

| Antagonist | Primary Target(s) | Reported IC₅₀/EC₅₀/Kᵢ Values | Notes |

| Boc-MLF (Boc-1) | FPR1 | EC₅₀ of 0.63 µM for fMLF-induced superoxide production in neutrophils.[5][8] | At higher concentrations (>10 µM), can also inhibit FPR2.[3][11] |

| Boc-FLFLF (Boc-2) | FPR1 / FPR2 | Apparent Kᵢ of 230 nM for FPR1.[7] Can inhibit both FPR1 and FPR2, with some studies suggesting it is more potent on FPR1.[11] | Often used as a pan-FPR antagonist, though its selectivity can be concentration-dependent. |

| Cyclosporin H | FPR1 | Potent inhibitor of FPR1 with nanomolar IC₅₀ values.[12] | Considered one of the most potent and selective FPR1 antagonists, though it can also affect FPR2 at high micromolar concentrations.[3][10] |

Experimental Protocols: A Practical Guide for Researchers

The following protocols provide a detailed, step-by-step guide for key experiments involving Boc-MLF.

Solid-Phase Synthesis of Boc-Met-Leu-Phe-OH

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of Boc-MLF using Boc/Bzl chemistry.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-Phe-OH, Boc-Leu-OH, Boc-Met-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt as a coupling agent

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

-

HF cleavage apparatus

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the synthesis vessel.

-

First Amino Acid Coupling (Boc-Phe-OH):

-

Dissolve Boc-Phe-OH and a coupling agent (e.g., DCC) in DCM/DMF.

-

Add the solution to the swollen resin.

-

Add DIEA to catalyze the reaction and shake for 2-4 hours.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the phenylalanine residue.

-

Wash the resin with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.

-

Wash the resin with DCM.

-

-

Second Amino Acid Coupling (Boc-Leu-OH):

-

Repeat step 2 using Boc-Leu-OH.

-

-

Nα-Boc Deprotection and Neutralization:

-

Repeat steps 3 and 4.

-

-

Third Amino Acid Coupling (Boc-Met-OH):

-

Repeat step 2 using Boc-Met-OH.

-

-

Final Nα-Boc Deprotection:

-

Repeat step 3 to remove the final Boc group.

-

-

Cleavage from Resin:

-

Carefully dry the peptide-resin.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of scavengers (e.g., anisole) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.

-

Evaporate the HF under a stream of nitrogen.

-

-

Precipitation and Washing:

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers and byproducts.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture).

-

Purify the peptide by RP-HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized Boc-MLF using mass spectrometry and analytical HPLC.

-

In Vitro Calcium Mobilization Assay

This assay measures the ability of Boc-MLF to inhibit fMLF-induced intracellular calcium mobilization in FPR1-expressing cells (e.g., human neutrophils or HL-60 cells differentiated into a neutrophil-like phenotype).

Materials:

-

FPR1-expressing cells (e.g., isolated human neutrophils or differentiated HL-60 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Boc-MLF

-

fMLF

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with kinetic reading capability

Procedure:

-

Cell Preparation: Isolate human neutrophils from fresh blood or differentiate HL-60 cells into a neutrophil-like phenotype. Resuspend the cells in assay buffer.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells to remove extracellular dye.

-

Cell Plating: Plate the dye-loaded cells into a 96-well microplate.

-

Antagonist Pre-incubation: Add various concentrations of Boc-MLF to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader and record a baseline fluorescence reading.

-

Inject a fixed concentration of fMLF (e.g., a concentration that gives a submaximal response, EC₈₀) into the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the control wells (fMLF stimulation without antagonist).

-

Plot the normalized response against the concentration of Boc-MLF and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vitro Chemotaxis Assay (Transwell)

This assay assesses the ability of Boc-MLF to inhibit the directional migration of neutrophils towards an fMLF gradient.

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclosporins: structure-activity relationships for the inhibition of the human FPR1 formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Boc-Met-Leu-Phe

Executive Summary

N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine (Boc-Met-Leu-Phe or Boc-MLF) is a synthetic peptide that serves as a potent and widely utilized antagonist for the Formyl Peptide Receptor 1 (FPR1). By competitively inhibiting the binding of N-formylated peptides, such as the potent bacterial chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP), Boc-MLF effectively blocks the downstream signaling cascades responsible for critical inflammatory and immune responses. This guide provides a comprehensive overview of the molecular profile, mechanism of action, and key biological activities of Boc-MLF. Furthermore, it offers detailed, field-proven experimental protocols for researchers to investigate its effects on neutrophil chemotaxis, calcium mobilization, and superoxide production, establishing a foundational framework for its application in inflammation research and drug development.

Introduction: The Formyl Peptide Receptor Family and Innate Immunity

The Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), are crucial players in the innate immune system.[1][2] In humans, this family consists of three subtypes: FPR1, FPR2, and FPR3.[1][2] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, where they recognize pathogen-associated molecular patterns (PAMPs), including N-formylated peptides derived from bacteria, and damage-associated molecular patterns (DAMPs) released from mitochondria of damaged host cells.[1][2]

FPR1, the high-affinity receptor for fMLP, is a key mediator of the inflammatory response.[3] Its activation triggers a cascade of intracellular signaling events, leading to essential host defense functions like chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS).[3] Given its central role in initiating and propagating inflammation, FPR1 has emerged as a significant therapeutic target. The development of specific antagonists is crucial for dissecting the physiological roles of FPRs and for creating novel anti-inflammatory therapies. Boc-Met-Leu-Phe (Boc-MLF) has been established as a preferential antagonist for FPR1, making it an invaluable tool for researchers.[4]

Molecular Profile of Boc-Met-Leu-Phe

Boc-Met-Leu-Phe is a synthetic tripeptide derivative. The addition of the N-terminal tert-butyloxycarbonyl (Boc) protecting group is a key structural feature that confers its antagonistic properties and enhances its stability.[5]

| Property | Value |

| Full Name | N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine |

| Synonyms | Boc-MLF, Boc-Met-Leu-Phe-OH, Boc-1 |

| CAS Number | 67247-12-5[6] |

| Molecular Formula | C25H39N3O6S[7] |

| Molecular Weight | 509.66 g/mol |

| Purity | Typically ≥95%[6] |

| Solubility | Soluble in DMSO (e.g., to 2 mg/ml) |

| Storage | Recommended at -20°C |

The synthesis of Boc-MLF and similar peptides is typically achieved through standard solid-phase or solution-phase peptide synthesis techniques.[8][9] These methods involve the sequential coupling of Boc-protected amino acids, followed by purification to ensure high purity for reliable experimental results.[8][9]

Mechanism of Action: Competitive Antagonism of FPR1

Boc-MLF exerts its biological effects by acting as a competitive antagonist at the Formyl Peptide Receptor 1 (FPR1).[4] It binds to the receptor at the same site as agonists like fMLP but fails to induce the conformational change necessary for receptor activation and downstream signaling. By occupying the binding site, Boc-MLF effectively prevents agonists from initiating the intracellular signaling cascade.

Upon agonist binding, FPR1 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[3] These subunits then trigger a variety of signaling pathways, including:

-

Phospholipase C (PLC) activation: This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][10]

-

Phosphoinositide 3-kinase (PI3K) pathway: This pathway is crucial for cell migration and survival.[10]

-

Mitogen-activated protein kinase (MAPK) pathways: These pathways, including ERK, are involved in regulating a wide range of cellular processes.[10]

Boc-MLF's antagonism blocks these initial steps, thereby inhibiting the subsequent cellular responses. It is important to note that while Boc-MLF is a preferential inhibitor of FPR1, higher concentrations may also partially inhibit signaling through FPR2 (also known as FPRL1).[4][11] Therefore, careful dose-response studies are essential for ensuring receptor specificity in experimental settings.

Caption: FPR1 signaling pathway and Boc-MLF antagonism.

Key Biological Activities of Boc-Met-Leu-Phe

As a potent FPR1 antagonist, Boc-MLF significantly modulates key functions of neutrophils and other immune cells.

Inhibition of Chemotaxis

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a hallmark of the acute inflammatory response.[12][13] fMLP is a powerful chemoattractant that guides neutrophils to sites of bacterial infection.[13] Boc-MLF effectively inhibits fMLP-induced neutrophil chemotaxis in a dose-dependent manner. This makes it an essential tool for studying the mechanisms of neutrophil migration and for evaluating potential anti-inflammatory agents that target this process.[14]

Blockade of Calcium Mobilization

The binding of fMLP to FPR1 triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[15][16] This calcium flux is a critical second messenger that activates numerous downstream effector proteins, leading to degranulation and the activation of the respiratory burst.[17][18] Boc-MLF's blockade of FPR1 prevents this agonist-induced calcium mobilization, thereby inhibiting these subsequent cellular events.[16]

Reduction of Superoxide Production

A key function of activated neutrophils is the production of superoxide anions (O2•−) and other reactive oxygen species (ROS) via the NADPH oxidase enzyme complex.[19][20] This "respiratory burst" is a potent antimicrobial mechanism.[19] Boc-MLF has been shown to reduce superoxide production induced by fMLP, with a reported IC50 value of 0.63 μM.[21] This inhibitory effect underscores its role in modulating the antimicrobial and potentially tissue-damaging functions of neutrophils.

Anti-inflammatory Effects in Disease Models

The ability of Boc-MLF to inhibit key pro-inflammatory functions of neutrophils has led to its use in various preclinical disease models. For example, it has been shown to inhibit amniotic epithelial-mesenchymal transition in models of premature rupture of membranes, suggesting a therapeutic potential in preventing this condition.[22] Furthermore, its ability to reduce neutrophil infiltration is being explored in the context of liver injury.[23] These studies highlight the potential of targeting the FPR1 pathway for the treatment of a range of inflammatory conditions.

Experimental Protocols for Studying Boc-Met-Leu-Phe Activity

The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of Boc-MLF.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of Boc-MLF to inhibit the directed migration of neutrophils toward an fMLP gradient.

Caption: Workflow for a Boyden Chamber Chemotaxis Assay.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.

-

Cell Preparation: Resuspend the purified neutrophils in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)) to a concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubation with Antagonist: Pre-incubate the neutrophil suspension with various concentrations of Boc-MLF (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 15-30 minutes at 37°C.

-

Assay Setup:

-

Add fMLP (typically 10 nM) to the lower wells of a Boyden chamber.

-

Place a porous polycarbonate membrane (e.g., 3-5 µm pore size) over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

-

Analysis:

-

After incubation, remove the membrane and scrape off non-migrated cells from the top surface.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

Data Interpretation: Calculate the percentage of inhibition for each Boc-MLF concentration relative to the vehicle control. Plot the data to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay

This assay uses a fluorescent calcium indicator to measure Boc-MLF's ability to block the fMLP-induced rise in intracellular calcium.[17]

Methodology:

-

Cell Preparation: Isolate and resuspend neutrophils as described in Protocol 1.

-

Dye Loading: Incubate the cells (e.g., at 1-5 x 10^6 cells/mL) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions (e.g., 30-45 minutes at 37°C).

-

Washing: Wash the cells twice with buffer to remove extracellular dye. Resuspend the cells in the final assay buffer.

-

Fluorimeter Setup: Place the cell suspension in a cuvette within a fluorometer equipped with a stirring mechanism. Set the excitation and emission wavelengths appropriate for the chosen dye.

-

Baseline Measurement: Record a stable baseline fluorescence for 1-2 minutes.

-

Antagonist Addition: Add the desired concentration of Boc-MLF or vehicle control to the cuvette and record the signal for another 1-2 minutes to ensure no direct effect on baseline calcium.

-

Agonist Addition: Add fMLP (e.g., 100 nM) to the cuvette and record the change in fluorescence over time (typically for 3-5 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Measure the peak fluorescence intensity after fMLP addition. Calculate the percentage of inhibition of the calcium response by Boc-MLF compared to the vehicle control.

Protocol 3: Superoxide Anion Production Assay

This assay measures the inhibitory effect of Boc-MLF on fMLP-induced superoxide production, often using the reduction of cytochrome c.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction mixture containing assay buffer, cytochrome c (e.g., 100 µM), and superoxide dismutase (SOD) for control wells (e.g., 300 U/mL). SOD will scavenge superoxide, providing a baseline.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction mixture to each well.

-

Add various concentrations of Boc-MLF or vehicle control.

-

Add neutrophils (e.g., 2.5 x 10^5 cells/well).

-

-

Incubation: Pre-incubate the plate for 5-10 minutes at 37°C.

-

Stimulation: Add fMLP (e.g., 1 µM) to stimulate superoxide production.

-

Measurement: Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 15-30 minutes using a temperature-controlled plate reader. The change in absorbance over time reflects the rate of cytochrome c reduction, which is proportional to superoxide production.

-

Data Analysis:

-

Calculate the rate of superoxide production (change in absorbance/min) for each condition.

-

Subtract the rate in the presence of SOD from all other readings to determine the SOD-inhibitable (i.e., superoxide-specific) rate.

-

Calculate the percentage of inhibition by Boc-MLF and determine the IC50 value.

-

Applications in Research and Drug Discovery

Boc-MLF is an indispensable tool in the field of inflammation research. Its primary applications include:

-

Target Validation: Confirming the involvement of the FPR1 pathway in various cellular and in vivo models of inflammation.

-

Mechanism of Action Studies: Elucidating the specific downstream consequences of FPR1 activation by selectively blocking the receptor.

-

Competitive Binding Assays: Serving as a reference competitor in assays designed to screen for novel FPR1 ligands.[24][25][26]

-

Therapeutic Development: Acting as a benchmark compound for the development of new, more potent, or selective FPR1 antagonists with improved pharmacokinetic properties for potential clinical use.[5]

Conclusion

Boc-Met-Leu-Phe is a cornerstone pharmacological tool for investigating the biology of Formyl Peptide Receptor 1. Its well-characterized mechanism as a competitive antagonist allows for the specific inhibition of fMLP-induced inflammatory responses, including chemotaxis, calcium mobilization, and superoxide production. The detailed protocols provided in this guide offer a robust framework for researchers to reliably assess the activity of Boc-MLF and to explore the therapeutic potential of targeting the FPR1 signaling pathway in a variety of inflammatory diseases. As research continues to unravel the complexities of innate immunity, the utility of specific antagonists like Boc-MLF will remain paramount in advancing our understanding and developing next-generation therapeutics.

References

- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers.

- Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. PMC - NIH.

- Formyl peptide receptor. Wikipedia.

- The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflamm

- Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain p

- Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor. PubMed.

- Boc-MLF | Formyl Peptide Receptor Antagonists. R&D Systems.

- Boc-Met-Leu-Phe-OH. Chem-Impex.

- Synthesis, conformation and biological activity of centrally modified pseudopeptidic analogues of For-Met-Leu-Phe-OMe. PubMed.

- Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Request PDF.

- Boc-MLF (Boc-Met-Leu-Phe-OH) | FPR Antagonist. MedChemExpress.

- Boc-Met-Leu-Phe-OH | C25H39N3O6S | CID 14655143. PubChem - NIH.

- Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Deriv

- Boc-dPhe-Leu-dPhe-Leu-Phe | FPR1 Antagonist. MedchemExpress.com.

- FPR1 Antagonist (BOC-MLF) Inhibits Amniotic Epithelial-mesenchymal Transition. PubMed.

- The Effect of Antagonists Specific to FPR (Boc-FLFLF) and to FPRL1... | Download Scientific Diagram.

- SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Source not specified.

- Synthesis and biological activity of some new leucine-enkephalin analogues. Source not specified.

- Boc-MLP inhibits the neutrophil response to the bacteria. The graphs... | Download Scientific Diagram.

- Cas 67247-12-5,BOC-MET-LEU-PHE-OH. LookChem.

- Boc-Met-Leu-Phe-OH | CAS 67247-12-5 | SCBT. Santa Cruz Biotechnology.

- A Head-to-Head Battle: Boc-L-Valine-d8 vs. Unlabeled Valine in Competitive Binding Assays. Benchchem.

- B cell activation. VII. Independent and synergistic effects of mobilized calcium and diacylglycerol on membrane potential and I-A expression. PubMed.

- Mitochondrial superoxide production negatively regulates neural progenitor proliferation and cerebral cortical development. PubMed.

- An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.

- LPS Responsiveness and Neutrophil Chemotaxis In Vivo Require PMN MMP-8 Activity. NIH.

- Development of MS Binding Assays targeting the binding site of MB327 at the nicotinic acetylcholine receptor. PubMed.

- The ABC's of Competitive Binding Assays with SPR. Nicoya.

- Ca2+ mobilization assays in GPCR drug discovery. PubMed.

- Oscillatory Behavior of Neutrophils under Opposing Chemoattractant Gradients Supports a Winner-Take-All Mechanism. PubMed Central.

- Induction of FMLP-mediated calcium mobilization requires crosslinking of surface immunoglobulin in Daudi cells. PubMed.